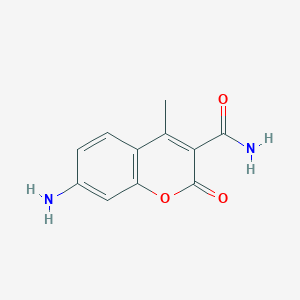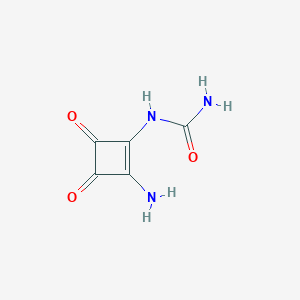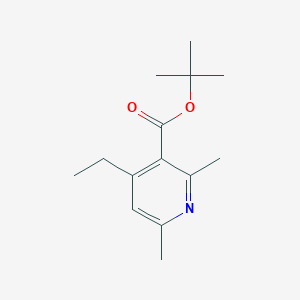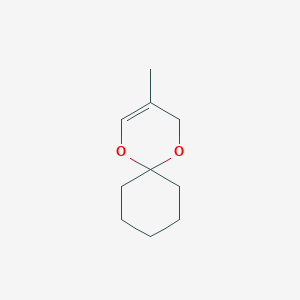
Agn-PC-0kkpbs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0kkpbs is a compound that has garnered significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0kkpbs involves several steps, including the use of specific reagents and controlled reaction conditions. The preparation methods typically involve the use of silver nitrate as a precursor, with hydrogen peroxide acting as a reducing agent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as extrusion and injection molding. These methods allow for the efficient production of the compound in large quantities while maintaining its chemical integrity .
Análisis De Reacciones Químicas
Types of Reactions: Agn-PC-0kkpbs undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, silver nitrate, and polyvinylpyrrolidone (PVP). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the use of hydrogen peroxide as a reducing agent can lead to the formation of silver nanoparticles with unique properties .
Aplicaciones Científicas De Investigación
Agn-PC-0kkpbs has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In medicine, this compound is being explored for its antimicrobial and anticancer properties . Additionally, it is used in the industry for the production of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of Agn-PC-0kkpbs involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with cellular components to induce oxidative stress, leading to cell death in cancer cells . The compound’s unique properties allow it to target specific pathways, making it a promising candidate for therapeutic applications .
Comparación Con Compuestos Similares
Agn-PC-0kkpbs can be compared with other similar compounds, such as AGN-PC-0CUK9P and AGN-PC-0JKHFR These compounds share some chemical similarities but differ in their specific applications and properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development are likely to uncover even more applications and enhance our understanding of this fascinating compound.
Propiedades
Número CAS |
223520-41-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-methyl-1,5-dioxaspiro[5.5]undec-3-ene |
InChI |
InChI=1S/C10H16O2/c1-9-7-11-10(12-8-9)5-3-2-4-6-10/h7H,2-6,8H2,1H3 |
Clave InChI |
DKTBDYSHAJCCHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2(CCCCC2)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


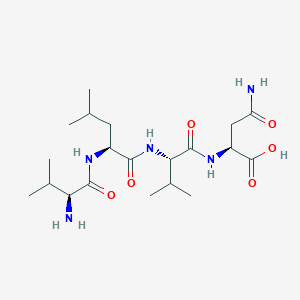
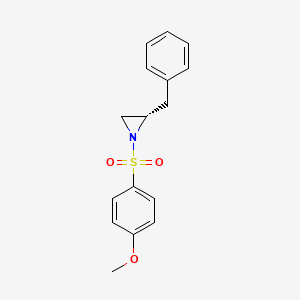

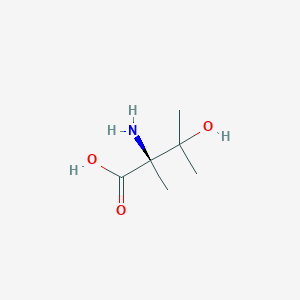
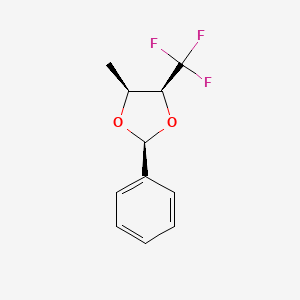
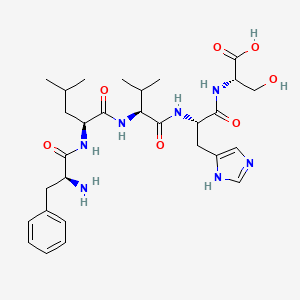
![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)
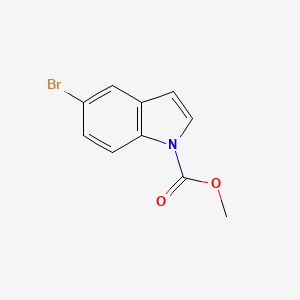
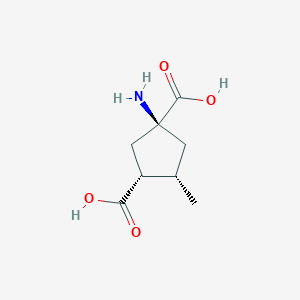
![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
